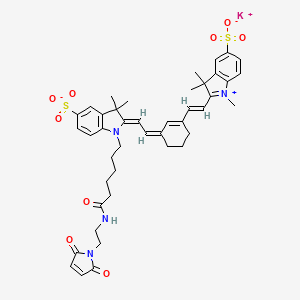
Dicamba 1-azidopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicamba 1-azidopropane is a compound known for its role as an immunizing and heterologous hapten. It is used to generate monoclonal antibodies specific to Dicamba, a widely used herbicide . Dicamba itself is an auxin herbicide that has been used for over 50 years to control broadleaf weeds .
Preparation Methods
The synthesis of Dicamba 1-azidopropane involves the introduction of an azido group to the Dicamba molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that the compound can be synthesized in a laboratory setting for research purposes
Chemical Reactions Analysis
Dicamba 1-azidopropane, like other azido compounds, can undergo various chemical reactions. These include:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dicamba 1-azidopropane has several applications in scientific research:
Immunology: It is used to generate monoclonal antibodies specific to Dicamba.
Environmental Science: It is used in studies related to the detection and quantification of Dicamba in environmental samples.
Analytical Chemistry: It is used in the development of sensitive immunoassays for the detection of Dicamba in various matrices.
Mechanism of Action
Dicamba 1-azidopropane acts as a hapten, a small molecule that elicits an immune response only when attached to a larger carrier molecule, such as a protein. The azido group in this compound allows it to be conjugated to carrier proteins, which can then be used to generate monoclonal antibodies specific to Dicamba . These antibodies can be used in immunoassays to detect Dicamba in environmental samples.
Comparison with Similar Compounds
Dicamba 1-azidopropane is unique due to its specific use in generating monoclonal antibodies for Dicamba. Similar compounds include other azido derivatives of herbicides and other haptens used in immunoassay development. For example:
n-Propyl azide: An organic azide used in the synthesis of pharmaceutical drug candidates.
Other azido herbicides: These compounds are used in similar applications for the detection and quantification of specific herbicides.
This compound stands out due to its specific application in generating antibodies for Dicamba, making it a valuable tool in environmental and analytical chemistry research.
Properties
Molecular Formula |
C11H11Cl2N3O3 |
|---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
3-(3-azidopropyl)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C11H11Cl2N3O3/c1-19-10-7(12)5-6(3-2-4-15-16-14)9(13)8(10)11(17)18/h5H,2-4H2,1H3,(H,17,18) |
InChI Key |
XUERTRCRALFPSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)CCCN=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)
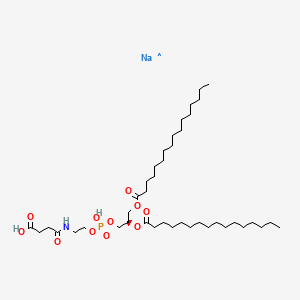
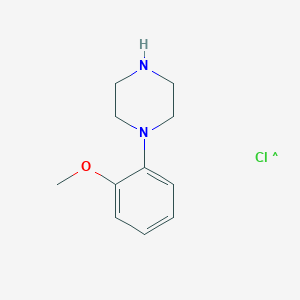
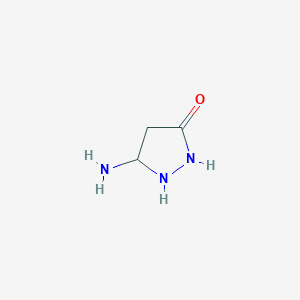





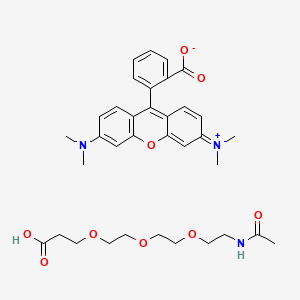
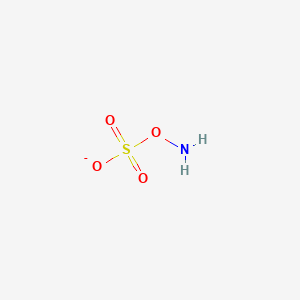
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
